
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is a pyrazole derivative, characterized by the presence of a methyl group at the 3-position and a p-tolyl group at the 1-position of the pyrazole ring, along with an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions . For instance, the reaction of 3-methyl-1H-pyrazole with p-tolualdehyde in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires refluxing the mixture in a suitable solvent like ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1-p-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. It features a pyrazole ring and a carbaldehyde functional group, which contribute to its chemical reactivity and biological activity. The compound's structure allows for various chemical modifications, enhancing its potential applications in drug design and synthesis.
Biological Activities
The biological activities of pyrazole derivatives, including this compound, have attracted significant research interest due to their potential therapeutic effects. Notable properties include:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various microbial strains. The presence of the pyrazole ring is crucial for this activity as it can interact with microbial enzymes.
- Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antitumor Effects : Research indicates that certain pyrazole compounds exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.
Synthesis of New Therapeutics
This compound serves as a precursor in the synthesis of novel pharmaceuticals. Its reactive aldehyde group allows for condensation reactions with various amines and other nucleophiles to form more complex structures with enhanced biological activities.
Modulation of Biological Targets
The compound's ability to interact with specific enzymes and receptors has been explored in drug design. For example, modifications at the methyl and para-tolyl positions can lead to derivatives with improved selectivity and potency against targeted biological pathways.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. The study utilized animal models to assess the compound's ability to reduce inflammation markers, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
1-p-Tolyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 3-position, which may affect its reactivity and applications.
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: The methyl group is at the 5-position instead of the 3-position, leading to different chemical properties.
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a methyl group, which can influence its interactions and stability.
Uniqueness
The presence of both a methyl and a p-tolyl group on the pyrazole ring, along with an aldehyde group, provides a versatile scaffold for further functionalization and derivatization .
Biological Activity
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. The compound features a pyrazole ring and a carbaldehyde functional group, which are critical for its biological activity. Its structure includes:
- Methyl group at the 3rd position
- Para-tolyl group at the 1st position
These structural elements contribute to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
2. Antitumor Activity
Pyrazole derivatives, including this compound, have been evaluated for their antitumor properties. They are known to interact with specific molecular targets involved in cancer progression. For instance, studies have indicated that pyrazole compounds can inhibit key enzymes and pathways related to tumor growth .
3. Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the carbaldehyde group may enhance their ability to modulate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : It could interact with specific receptors that mediate cellular responses related to inflammation and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with p-tolyl phenol in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate as a base. The reaction proceeds for 6–12 hours, followed by purification via recrystallization from ethanol or ethanol-DMF mixtures . Optimization of phenol derivatives and reaction time can improve yields.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···π contacts). Refinement is performed using SHELXL .
- NMR/IR spectroscopy : Confirms functional groups (e.g., aldehyde proton at δ ~9.8 ppm in H NMR; C=O stretch at ~1650–1700 cm in IR) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with pyrazole-4-carbaldehyde derivatives?
Pyrazole derivatives exhibit antibacterial, anti-inflammatory, and antiviral properties. For example, analogues with substituents like trifluoromethyl or phenoxy groups show enhanced activity against flavivirus and HIV . Bioactivity is often linked to electronic effects of substituents on the pyrazole ring .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
Use SHELXL or WinGX to iteratively refine anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with density functional theory (DFT) calculations to resolve discrepancies in planar geometry or dihedral angles . For example, the pyrazole ring in 3-methyl-1-p-tolyl derivatives deviates <0.005 Å from planarity, requiring precise handling of thermal motion .
Q. What strategies address low yields in nucleophilic substitution reactions for pyrazole-4-carbaldehydes?
- Catalyst screening : Replace KCO with stronger bases (e.g., CsCO) or phase-transfer catalysts.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .
Q. How can computational tools predict intermolecular interactions in crystal packing?
Tools like Mercury CSD analyze π-π stacking, hydrogen bonds, and van der Waals contacts. For example, weak C–H···π interactions stabilize the crystal lattice of 3-methyl-5-phenoxy derivatives, with centroid distances of ~3.6 Å . Molecular dynamics simulations further assess packing efficiency under varying temperatures .
Q. How should researchers interpret contradictory bioactivity data across structural analogues?
Perform structure-activity relationship (SAR) studies :
- Compare substituent effects (e.g., electron-withdrawing groups like –CF enhance antiviral activity ).
- Use docking simulations to evaluate binding affinities to target proteins (e.g., HIV protease ).
- Validate with in vitro assays under standardized conditions (e.g., MIC values for antibacterial tests ).
Q. Data Contradiction Analysis
Q. Why do similar synthetic protocols yield varying purity levels?
Discrepancies arise from:
- Purification methods : Recrystallization solvents (e.g., ethanol vs. ethanol-DMF mixtures) impact crystal quality .
- Reaction monitoring : TLC vs. HPLC tracking affects endpoint determination .
- Starting material quality : Impurities in 5-chloro precursors reduce final yields .
Q. How to reconcile differences in reported biological IC50_{50}50 values?
Factors include:
- Assay conditions (e.g., cell line variability, incubation time).
- Compound stability: Aldehyde groups may oxidize during storage, altering activity .
- Solubility: DMSO concentration >1% can artifactually suppress activity .
Q. Methodological Resources
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANPGNRHKUSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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